Magnesium, bromo(2,6-difluorophenyl)-
Description
Magnesium, bromo(2,6-difluorophenyl)- (CAS: 186805-16-3) is an organomagnesium compound featuring a brominated 2,6-difluorophenyl ligand. This compound is notable for its role in synthetic chemistry, particularly in the preparation of fluorinated aromatic complexes and as a precursor for catalytic or photoluminescent materials. The compound’s structural and electronic properties are influenced by the electron-withdrawing fluorine substituents, which enhance stability and modulate reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C6H3BrF2Mg |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
magnesium;1,3-difluorobenzene-2-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
OHLKGNHTVDUIJV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(2,6-difluorophenyl)- typically involves the reaction of 2,6-difluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction can be represented as follows:
2,6-Difluorobromobenzene+Mg→Magnesium, bromo(2,6-difluorophenyl)-
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether or THF.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of bases such as potassium carbonate.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
Magnesium, bromo(2,6-difluorophenyl)- is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex molecules for drug development.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Magnesium, bromo(2,6-difluorophenyl)- involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Spectral and Electronic Properties
The 2,6-difluorophenyl group significantly impacts electronic properties:
- UV-Vis Absorption: Mg-octa-(2,6-F₂Ph)tetraazaporphyrin exhibits a Soret band at 621 nm, attributed to the electron-withdrawing fluorine atoms stabilizing the π-conjugated system. In contrast, non-fluorinated Mg-porphyrins typically absorb at shorter wavelengths (~550 nm) .
- Mass Spectrometry : The Mg-octa-(2,6-F₂Ph)tetraazaporphyrin displays a molecular ion peak at m/z 1235.9, confirming its molecular weight and fluorinated structure .
- Luminescence: Fluorinated Mg complexes generally exhibit higher quantum yields than their Zn counterparts due to reduced non-radiative decay pathways .
Table 2: Spectral Comparison
| Compound | Soret Band (nm) | Fluorescence Quantum Yield | Molecular Ion (m/z) |
|---|---|---|---|
| Mg-octa-(2,6-F₂Ph)tetraazaporphyrin | 621 | 0.45 | 1235.9 |
| Zn-octa-(2,6-F₂Ph)tetraazaporphyrin | 570 | 0.32 | 1280.2 (estimated) |
| Mg-octa-(4-FPh)tetraazaporphyrin | 605 | 0.38 | 1198.3 |
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